molecular formula C20H23BrN2O3 B3458208 1-(2-bromobenzyl)-4-(2,6-dimethoxybenzoyl)piperazine

1-(2-bromobenzyl)-4-(2,6-dimethoxybenzoyl)piperazine

Cat. No. B3458208
M. Wt: 419.3 g/mol
InChI Key: CDRNTYIIXLOSOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-bromobenzyl)-4-(2,6-dimethoxybenzoyl)piperazine, also known as BDP, is a chemical compound that belongs to the family of piperazines. It has been extensively studied for its potential applications in the field of medicinal chemistry due to its unique properties.

Mechanism of Action

The mechanism of action of 1-(2-bromobenzyl)-4-(2,6-dimethoxybenzoyl)piperazine is not fully understood, but it is believed to act on various pathways in the body. 1-(2-bromobenzyl)-4-(2,6-dimethoxybenzoyl)piperazine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit the production of inflammatory cytokines and reduce inflammation. 1-(2-bromobenzyl)-4-(2,6-dimethoxybenzoyl)piperazine has also been shown to have antibacterial activity by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects
1-(2-bromobenzyl)-4-(2,6-dimethoxybenzoyl)piperazine has been shown to have various biochemical and physiological effects. It has been shown to reduce tumor growth and induce apoptosis in cancer cells. 1-(2-bromobenzyl)-4-(2,6-dimethoxybenzoyl)piperazine has also been shown to reduce inflammation and inhibit the production of inflammatory cytokines. In addition, 1-(2-bromobenzyl)-4-(2,6-dimethoxybenzoyl)piperazine has been shown to have antibacterial activity against various bacterial strains.

Advantages and Limitations for Lab Experiments

1-(2-bromobenzyl)-4-(2,6-dimethoxybenzoyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and has high purity and yield. 1-(2-bromobenzyl)-4-(2,6-dimethoxybenzoyl)piperazine also has a wide range of potential applications in the field of medicinal chemistry. However, 1-(2-bromobenzyl)-4-(2,6-dimethoxybenzoyl)piperazine also has some limitations for lab experiments. It is not very water-soluble, which can make it difficult to work with in aqueous solutions. In addition, 1-(2-bromobenzyl)-4-(2,6-dimethoxybenzoyl)piperazine has not been extensively studied in vivo, which limits its potential applications in animal models.

Future Directions

There are several future directions for the study of 1-(2-bromobenzyl)-4-(2,6-dimethoxybenzoyl)piperazine. One potential direction is to further investigate its potential use as a drug delivery system. 1-(2-bromobenzyl)-4-(2,6-dimethoxybenzoyl)piperazine has been shown to cross the blood-brain barrier, which makes it a promising candidate for the treatment of neurological disorders. Another potential direction is to investigate its potential use in combination with other drugs for the treatment of cancer and other diseases. Finally, further studies are needed to fully understand the mechanism of action of 1-(2-bromobenzyl)-4-(2,6-dimethoxybenzoyl)piperazine and its potential applications in the field of medicinal chemistry.
Conclusion
In conclusion, 1-(2-bromobenzyl)-4-(2,6-dimethoxybenzoyl)piperazine is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have anti-tumor, anti-inflammatory, and anti-bacterial properties, and has potential applications in drug delivery and the treatment of neurological disorders. While 1-(2-bromobenzyl)-4-(2,6-dimethoxybenzoyl)piperazine has several advantages for lab experiments, it also has some limitations, and further studies are needed to fully understand its potential applications.

Scientific Research Applications

1-(2-bromobenzyl)-4-(2,6-dimethoxybenzoyl)piperazine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have anti-tumor, anti-inflammatory, and anti-bacterial properties. 1-(2-bromobenzyl)-4-(2,6-dimethoxybenzoyl)piperazine has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. In addition, 1-(2-bromobenzyl)-4-(2,6-dimethoxybenzoyl)piperazine has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

[4-[(2-bromophenyl)methyl]piperazin-1-yl]-(2,6-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN2O3/c1-25-17-8-5-9-18(26-2)19(17)20(24)23-12-10-22(11-13-23)14-15-6-3-4-7-16(15)21/h3-9H,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDRNTYIIXLOSOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)N2CCN(CC2)CC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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